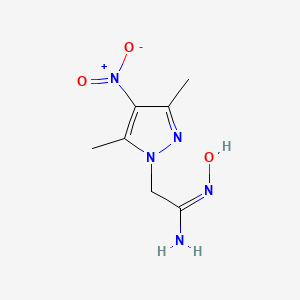
(Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(3,5-ジメチル-4-ニトロ-1H-ピラゾール-1-イル)-N’-ヒドロキシエタンイミドアミドは、ニトロ基とジメチル基が置換されたピラゾール環を含む独特の構造を特徴とする合成有機化合物です。
準備方法
合成ルートと反応条件
(Z)-2-(3,5-ジメチル-4-ニトロ-1H-ピラゾール-1-イル)-N’-ヒドロキシエタンイミドアミドの合成は、通常、以下の手順を伴います。
ピラゾール環の形成: 最初のステップでは、適切な前駆体を制御された条件下で反応させてピラゾール環を形成します。
置換反応: 次に、ピラゾール環を置換反応に付して、目的の位置にニトロ基とジメチル基を導入します。
エタンイミドアミド部分の形成:
工業生産方法
この化合物の工業生産は、同様の合成ルートを大規模に行う場合がありますが、収率、純度、費用対効果の最適化が行われます。連続フローリアクターと自動化システムの使用は、生産プロセスの効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
(Z)-2-(3,5-ジメチル-4-ニトロ-1H-ピラゾール-1-イル)-N’-ヒドロキシエタンイミドアミドは、以下を含むさまざまな化学反応を起こします。
酸化: ニトロ基は、特定の条件下でさらに酸化される可能性があります。
還元: ニトロ基は、還元剤を使用してアミノ基に還元することができます。
置換: ジメチル基は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: ハロゲン化物やアミンなどの求核剤は、塩基性または酸性条件下で使用できます。
生成される主な生成物
酸化: ニトロソまたはニトロ誘導体の生成。
還元: アミノ誘導体の生成。
置換: さまざまな置換されたピラゾール誘導体の生成。
科学的研究の応用
化学
化学において、(Z)-2-(3,5-ジメチル-4-ニトロ-1H-ピラゾール-1-イル)-N’-ヒドロキシエタンイミドアミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい反応機構と経路を探求することができます。
生物学
生物学的研究では、この化合物は、生物活性分子の可能性について研究されています。タンパク質や核酸などの生体高分子との相互作用は、特に興味深いものです。
医学
医学では、(Z)-2-(3,5-ジメチル-4-ニトロ-1H-ピラゾール-1-イル)-N’-ヒドロキシエタンイミドアミドは、その潜在的な治療特性について調査されています。これは、特定の疾患を標的とした新薬の開発のためのリード化合物として役立つ可能性があります。
産業
産業部門では、この化合物は、新しい材料と化学プロセスの開発に使用されています。その安定性と反応性により、触媒や材料科学など、さまざまな用途に適しています。
作用機序
(Z)-2-(3,5-ジメチル-4-ニトロ-1H-ピラゾール-1-イル)-N’-ヒドロキシエタンイミドアミドの作用機序には、特定の分子標的との相互作用が含まれます。ニトロ基はレドックス反応に参加することができ、ピラゾール環は酵素や受容体と相互作用することができます。これらの相互作用は、生体経路を調節し、さまざまな生理学的効果につながります。
類似化合物の比較
類似化合物
4-(3,5-ジメチル-1H-ピラゾール-4-イル)-安息香酸: この化合物は、ピラゾール環構造を共有しますが、置換基と全体的な構造が異なります.
3,5-ジメチル-4-ニトロ-1H-ピラゾール: ピラゾール環にニトロ基とジメチル基を持つ点で類似していますが、エタンイミドアミド部分は欠けています。
独自性
(Z)-2-(3,5-ジメチル-4-ニトロ-1H-ピラゾール-1-イル)-N’-ヒドロキシエタンイミドアミドは、特定の化学的および生物学的特性を与える官能基の組み合わせにより、ユニークです。さまざまな化学反応を起こし、生物学的標的と相互作用する能力により、科学研究において汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
4-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid: This compound shares the pyrazole ring structure but differs in its substituents and overall structure.
3,5-Dimethyl-4-nitro-1H-pyrazole: Similar in having the nitro and dimethyl groups on the pyrazole ring but lacks the ethanimidamide moiety.
Uniqueness
(Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-hydroxyethanimidamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
特性
分子式 |
C7H11N5O3 |
|---|---|
分子量 |
213.19 g/mol |
IUPAC名 |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C7H11N5O3/c1-4-7(12(14)15)5(2)11(9-4)3-6(8)10-13/h13H,3H2,1-2H3,(H2,8,10) |
InChIキー |
QKRUZYYYDZTVJM-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(C(=NN1C/C(=N\O)/N)C)[N+](=O)[O-] |
正規SMILES |
CC1=C(C(=NN1CC(=NO)N)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride](/img/structure/B11716648.png)
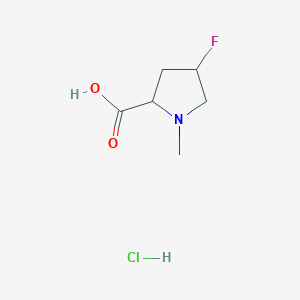
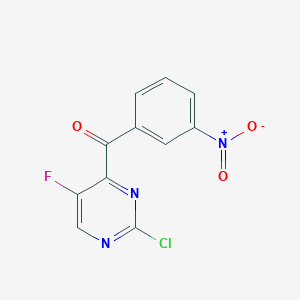
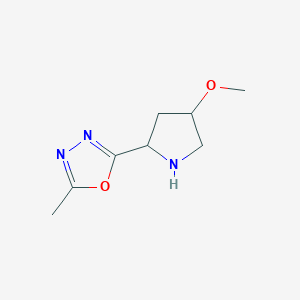
![3-Nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B11716675.png)
![(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane](/img/structure/B11716677.png)
![tert-butyl 2-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B11716678.png)
![(2S)-2-[(4S)-4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-oxopyrrolidin-1-yl]butanamide](/img/structure/B11716681.png)
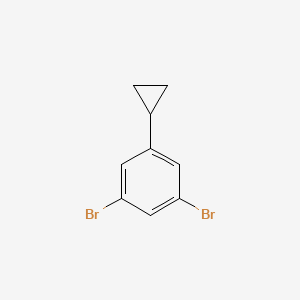
![2-Benzyl-2,3,4,4a-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one](/img/structure/B11716691.png)
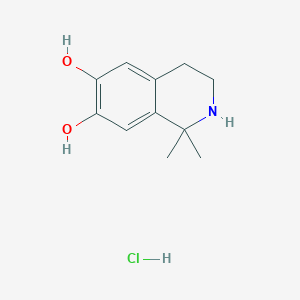

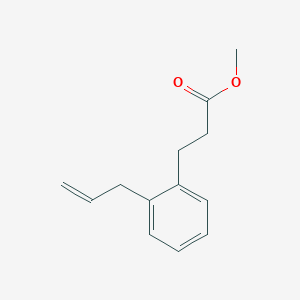
![[({[2-(1H-Indol-3-YL)ethyl]carbamoyl}methyl)sulfanyl]sulfonate](/img/structure/B11716712.png)
